2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide
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Description
2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is phosphoinositide (PI) 3-kinase β . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in the development of new therapeutic strategies.
Mode of Action
The compound acts as a selective inhibitor of PI 3-kinase β . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways.
Biochemical Pathways
The inhibition of PI 3-kinase β disrupts several downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation, and the Rac/Cdc42 pathway, which regulates cell motility and cytoskeletal reorganization . This can lead to a variety of cellular effects, depending on the specific cellular context.
Result of Action
The selective inhibition of PI 3-kinase β by this compound can lead to a decrease in cell proliferation and survival, and an increase in cell apoptosis . This makes it a potential candidate for the development of anti-cancer therapies.
Biological Activity
The compound 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrido[1,2-a][1,3,5]triazin core linked to a phenethylacetamide moiety via a thioether bond. The presence of sulfur and nitrogen heteroatoms in the structure may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrido and triazine rings have shown significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Many derivatives of pyrido-triazine compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like Alzheimer's disease.
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to increase ROS levels in target cells, leading to apoptosis in cancer cells.
- Enzyme Interaction : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at specific phases, thereby inhibiting tumor growth.
Anticancer Activity
A study evaluating the cytotoxic effects of various pyrido-triazine derivatives found that several compounds demonstrated IC50 values below 10 µM against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
Antimicrobial Effects
Research on related thiazole-containing compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study suggested that the thioether linkage enhances membrane permeability, allowing for better interaction with bacterial targets .
Enzyme Inhibition
In silico studies showed that the compound could effectively bind to AChE, with docking scores indicating a strong affinity. This suggests potential use in treating Alzheimer’s disease by increasing acetylcholine levels through enzyme inhibition .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-7-8-15-20-17(21-18(24)22(15)11-13)25-12-16(23)19-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGULFBTPBZUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NCCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.